molecular formula C14H20N4O2 B8336068 4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide

4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide

Cat. No.: B8336068
M. Wt: 276.33 g/mol
InChI Key: GBXYGJUCTQPGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide is a complex organic compound with a unique structure that includes a formyl group, a piperidine ring, and a hydrazinecarboxamide moiety

Preparation Methods

The synthesis of 4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide involves several steps. One common synthetic route includes the reaction of 1-(phenylmethyl)-4-piperidone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with formic acid to introduce the formyl group, resulting in the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as formyl and hydrazine derivatives.

Scientific Research Applications

4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

4-(1-Benzylpiperidin-4-yl)-1-formylsemicarbazide can be compared with similar compounds such as:

    N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: This compound has a similar piperidine ring structure but differs in its substituents, leading to different chemical and biological properties.

    N-(2-formylphenyl)-4-methylbenzenesulfonamide: This compound shares the formyl group but has a different overall structure, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-yl)carbamoylamino]formamide

InChI

InChI=1S/C14H20N4O2/c19-11-15-17-14(20)16-13-6-8-18(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,15,19)(H2,16,17,20)

InChI Key

GBXYGJUCTQPGEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)NNC=O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(Phenylmethyl)4-piperidinamine (3 g) in dichloromethane (10 mL) and triethylamine (4.5 mL) were added dropwise to a stirred solution of triphosgene (1.55 g) in dichloromethane (20 mL) at 0° C. under nitrogen. The reaction mixture was allowed to warm to room temperature and stirred for 30 minutes. The mixture was cooled to 0° C. and formyl hydrazine (1.4 g) and triethylamine (4.5 mL) were added. The reaction was stirred at room temperature for 1 hour and then evaporated to dryness. Purification (SiO2, methanol:dichloromethane:ammonium hydroxide solution 5:95:1 as eluant) gave the sub-title compound (2.5 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.